molecular formula C8H4BrClN2 B1444464 8-Bromo-2-chloroquinoxaline CAS No. 1092500-67-8

8-Bromo-2-chloroquinoxaline

Cat. No. B1444464
M. Wt: 243.49 g/mol
InChI Key: NPMDJQJCBFQCNB-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A mixture of 8-bromoquinoxalin-2(1H)-one (483 mg, 2.146 mmol) in phosphoryl trichloride (100 mL) was heated to 50° C. for 2 h. The crude material was concentrated to remove the POCl3, diluted with EtOAc (150 ml), added to a separatory funnel, and washed with water (2×100 ml) and saturated aq. NaHCO3 (100 ml) before the organic layer was separated, dried over Na2SO4, and concentrated. The mixture and was adsorbed onto silica and was purified via automated flash chromatography (silica gel) with 100% hexanes to 5% EtOAc/hexanes to give 8-bromo-2-chloroquinoxaline (210e, 55% yield) as an off-white solid. MS (ESI, pos. ion) m/z: 243.0/245 (M+1).
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[N:7]2.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:15])[CH:8]=[N:7]2

Inputs

Step One
Name
Quantity
483 mg
Type
reactant
Smiles
BrC=1C=CC=C2N=CC(NC12)=O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude material was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the POCl3
ADDITION
Type
ADDITION
Details
diluted with EtOAc (150 ml)
ADDITION
Type
ADDITION
Details
added to a separatory funnel
WASH
Type
WASH
Details
washed with water (2×100 ml) and saturated aq. NaHCO3 (100 ml) before the organic layer
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=CC(=NC12)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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